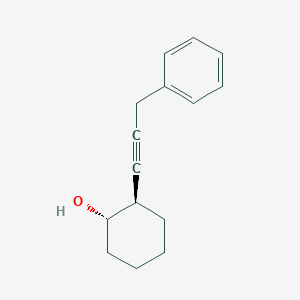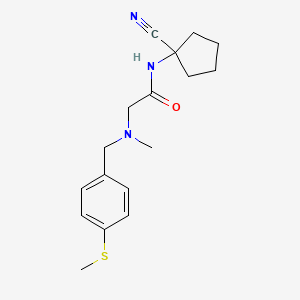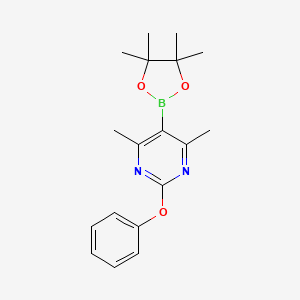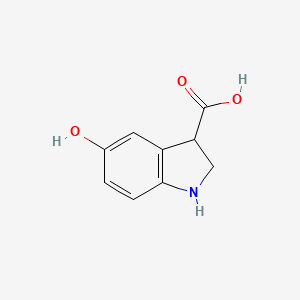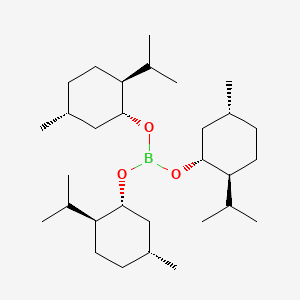![molecular formula C8H18N2O2 B13353027 (3S,4R)-4-{[2-(dimethylamino)ethyl]amino}oxolan-3-ol](/img/structure/B13353027.png)
(3S,4R)-4-{[2-(dimethylamino)ethyl]amino}oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-4-((2-(Dimethylamino)ethyl)amino)tetrahydrofuran-3-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmaceutical research. This compound features a tetrahydrofuran ring substituted with a dimethylaminoethyl group and an amino group, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-((2-(Dimethylamino)ethyl)amino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and dimethylamine.
Formation of Intermediate: The tetrahydrofuran ring is functionalized to introduce the amino group at the 3-position and the dimethylaminoethyl group at the 4-position. This can be achieved through a series of reactions including nucleophilic substitution and reductive amination.
Chiral Resolution: The resulting mixture of diastereomers is separated using chiral chromatography to obtain the desired (3S,4R) isomer.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This includes:
Catalysis: Using specific catalysts to enhance reaction rates and selectivity.
Purification: Employing advanced purification techniques such as crystallization and distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-((2-(Dimethylamino)ethyl)amino)tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3S,4R)-4-((2-(Dimethylamino)ethyl)amino)tetrahydrofuran-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (3S,4R)-4-((2-(Dimethylamino)ethyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-((2-(Methylamino)ethyl)amino)tetrahydrofuran-3-ol: Similar structure but with a methylamino group instead of a dimethylamino group.
(3S,4R)-4-((2-(Ethylamino)ethyl)amino)tetrahydrofuran-3-ol: Similar structure but with an ethylamino group instead of a dimethylamino group.
Uniqueness
(3S,4R)-4-((2-(Dimethylamino)ethyl)amino)tetrahydrofuran-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C8H18N2O2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(3S,4R)-4-[2-(dimethylamino)ethylamino]oxolan-3-ol |
InChI |
InChI=1S/C8H18N2O2/c1-10(2)4-3-9-7-5-12-6-8(7)11/h7-9,11H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChI Key |
UGMJDIFTAZDZRD-HTQZYQBOSA-N |
Isomeric SMILES |
CN(C)CCN[C@@H]1COC[C@H]1O |
Canonical SMILES |
CN(C)CCNC1COCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonylfluoride, 4-chloro-3-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13352944.png)

![2-{[2-(1,3-benzothiazol-2-yl)-1-pyrrolidinyl]carbonyl}-5-methoxy-4(1H)-pyridinone](/img/structure/B13352953.png)
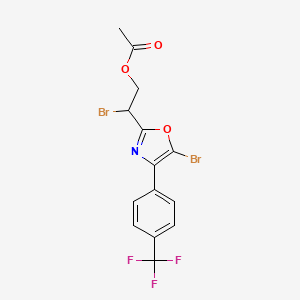
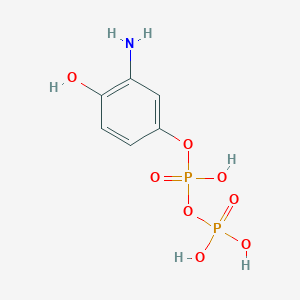
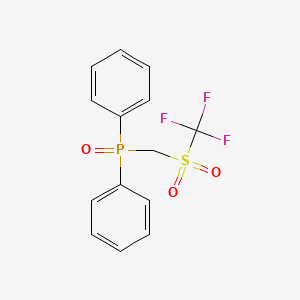
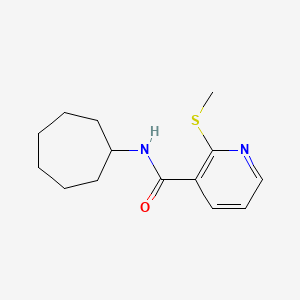
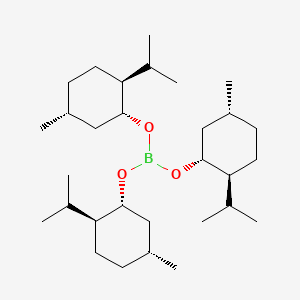
![N-(1-Cyanocyclohexyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)propanamide](/img/structure/B13352999.png)
